molecular formula C6H12S2 B1624114 trans-Propenyl propyl disulfide CAS No. 5905-46-4

trans-Propenyl propyl disulfide

Cat. No. B1624114
CAS RN: 5905-46-4
M. Wt: 148.3 g/mol
InChI Key: AAPBYIVJOWCMGH-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propenyl propyl disulfide, also known as disulfide, 1-propenyl propyl or 4, 5-dithia-2-octene, belongs to the class of organic compounds known as organic disulfides. These are organosulfur compounds with the general formula RSSR' (R, R' = alkyl, aryl). 1-Propenyl propyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-propenyl propyl disulfide is primarily located in the membrane (predicted from logP). Outside of the human body, 1-propenyl propyl disulfide can be found in onion-family vegetables. This makes 1-propenyl propyl disulfide a potential biomarker for the consumption of this food product.

Scientific Research Applications

Pest Control and Insect Toxicity

The compound di-n-propyl disulfide, which is closely related to trans-Propenyl propyl disulfide, has been found to exhibit significant toxic, fumigant, and feeding deterrent effects on stored grain pests such as Tribolium castaneum and Sitophilus oryzae. This indicates potential for its use in pest control in agricultural settings (Koul, 2004).

Chemical Transformations and Synthesis

In a study related to onion oil chemistry, heating bis(1-propenyl) disulfide, which is structurally similar to trans-Propenyl propyl disulfide, resulted in the formation of various compounds, indicating its potential utility in synthetic organic chemistry (Block & Shu, 1990).

Self-Healing Materials

Aromatic disulfide metathesis, a process involving compounds like trans-Propenyl propyl disulfide, has been explored for creating self-healing poly(urea–urethane) elastomers. These materials show promise in developing advanced materials with self-repairing capabilities (Rekondo et al., 2014).

Protein Structure and Stability

Disulfide bonds are crucial in the study of protein folding, structure, and stability. Research has shown that disulfide bond manipulation can significantly impact protein behavior, which is relevant in the context of proteins and peptides containing disulfide bonds like trans-Propenyl propyl disulfide (Wedemeyer et al., 2000).

Biotechnological Applications

In biotechnology, disulfide engineering, which could involve compounds like trans-Propenyl propyl disulfide, is used to enhance protein stability, modify functional characteristics, and assist in studying protein dynamics (Craig & Dombkowski, 2013).

properties

CAS RN

5905-46-4

Product Name

trans-Propenyl propyl disulfide

Molecular Formula

C6H12S2

Molecular Weight

148.3 g/mol

IUPAC Name

1-[[(E)-prop-1-enyl]disulfanyl]propane

InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

AAPBYIVJOWCMGH-HYXAFXHYSA-N

Isomeric SMILES

CCCSS/C=C\C

SMILES

CCCSSC=CC

Canonical SMILES

CCCSSC=CC

density

0.972-0.978

Other CAS RN

23838-20-2
5905-46-4

physical_description

colourless liquid with odour of cooked onions

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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